molecular formula C16H14FNO6S B3440469 Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate CAS No. 321531-71-9

Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B3440469
CAS No.: 321531-71-9
M. Wt: 367.4 g/mol
InChI Key: GFYPTWTYMKMOAL-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a substituted benzene dicarboxylate derivative featuring a sulfonamide linkage to a 4-fluorophenyl group. This compound is structurally characterized by two methyl ester groups at positions 1 and 3 of the benzene ring and a sulfonamide substituent at position 3.

Properties

IUPAC Name

dimethyl 5-[(4-fluorophenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)10-7-11(16(20)24-2)9-13(8-10)18-25(21,22)14-5-3-12(17)4-6-14/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYPTWTYMKMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146985
Record name 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321531-71-9
Record name 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321531-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethyl 5-[[(4-fluorophenyl)sulfonyl]amino]-1,3-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, benzene-1,3-dicarboxylic acid, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amino groups are reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.

    Esterification: Finally, the carboxylic acid groups are esterified using methanol and a catalyst such as sulfuric acid to yield the dimethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific functional properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding site.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported applications:

Compound Name Substituents Molecular Weight Key Properties/Applications Synthesis Method
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate (Target) 4-Fluorophenyl sulfonamide ~365.35 g/mol* Potential protease inhibition (analogous to BACE1 inhibitors) Likely involves sulfonylation of 5-amino benzene dicarboxylate intermediate
Dimethyl 5-[(methylsulfonyl)amino]benzene-1,3-dicarboxylate Methyl sulfonamide 317.30 g/mol Intermediate in agrochemical synthesis Sulfonylation with methanesulfonyl chloride
Dimethyl 5-[(benzothiazol-2-yl)amino]benzene-1,3-dicarboxylate Benzothiazole-amino 396.38 g/mol Fluorescent probes or kinase inhibitors Coupling with benzothiazole-2-carbonyl chloride
Dimethyl 5-[(5-nitrofuran-2-yl)carbonyl]amino}benzene-1,3-dicarboxylate 5-Nitrofuran carbonyl 391.31 g/mol Antibacterial/antifungal activity Amide coupling with nitrofuran carboxylic acid
Dimethyl 5-(chlorosulfonyl)benzene-1,3-dicarboxylate Chlorosulfonyl 333.76 g/mol Precursor for sulfonamide drug candidates Direct sulfonation with chlorosulfonic acid
Dimethyl 5-[(4-chloro-3-aminophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate 4-Chloro-3-aminophenyl sulfonamide 440.84 g/mol Anticancer or antiviral applications (structural similarity to kinase inhibitors) Multi-step synthesis involving diazotization and sulfonation

*Calculated based on molecular formula C₁₆H₁₃FNO₆S.

Biological Activity

Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is an organic compound classified as a sulfonamide. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the synthesis of pharmaceutical agents.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a fluorophenyl moiety , which is further bonded to a benzene ring with two ester functional groups. The synthesis typically involves several steps:

  • Nitration of benzene-1,3-dicarboxylic acid.
  • Reduction of nitro groups to amino groups.
  • Sulfonylation using 4-fluorobenzenesulfonyl chloride.
  • Esterification to produce the dimethyl ester form.

This multi-step synthetic route is crucial for obtaining the desired compound with specific biological properties .

The biological activity of this compound primarily involves its interaction with various enzymes. The sulfonamide structure allows it to mimic natural substrates, leading to competitive or non-competitive inhibition of enzyme activity. This mechanism has implications for its use in medicinal applications, especially concerning anti-inflammatory and antimicrobial properties .

Medicinal Chemistry

This compound has been explored for its potential as a building block in drug development. Its derivatives have shown promise in treating conditions such as:

  • Cancer : As a potential inhibitor of histone deacetylases (HDACs), which play a role in cancer cell proliferation .
  • Antimicrobial Activity : Compounds based on this structure have demonstrated effectiveness against various bacterial strains .

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activity:

  • A study on fluorinated benzamides revealed their effectiveness as HDAC inhibitors, with one compound showing an IC50 value of 95.48 nM against HDAC3 .
  • Another investigation highlighted the antitumor activity of related compounds, showcasing their ability to inhibit tumor growth in xenograft models .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 Value (nM)Target/Mechanism
HDAC InhibitionFluorinated Benzamide95.48HDAC3
Antitumor ActivityRelated Compound (in vivo study)Not specifiedTumor Growth Inhibition
AntimicrobialVarious DerivativesVariesBacterial Inhibition

Q & A

Q. What are the recommended synthetic routes for preparing this compound with high yield and purity?

A multi-step synthesis is typically employed, starting with esterification of benzene-1,3-dicarboxylic acid to form the dimethyl ester. Subsequent sulfonylation introduces the 4-fluorophenylsulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Amidation at the 5-position requires careful temperature control (0–5°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final product in >90% purity .

Q. How can the compound’s structural integrity and purity be validated?

Use a combination of:

  • NMR spectroscopy : Confirm ester (δ ~3.8–3.9 ppm for methyl groups), sulfonamide (δ ~7.5–8.0 ppm for fluorophenyl protons), and aromatic proton patterns.
  • Mass spectrometry (ESI-TOF) : Verify molecular ion peaks ([M+H]+ expected at m/z ~395.3).
  • HPLC : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm).
  • Elemental analysis : Match calculated and observed C, H, N, and S percentages .

Q. What are the compound’s stability profiles under varying storage conditions?

Stability studies indicate:

  • Thermal stability : Decomposition occurs above 150°C (TGA/DSC data).
  • Photostability : Store in amber vials to prevent UV-induced degradation.
  • Hydrolytic stability : Susceptible to ester hydrolysis in alkaline aqueous solutions (pH >9). Short-term storage in anhydrous DMSO or DMF is recommended .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Use SHELXL for refinement, leveraging its robust handling of twinning and disorder. For problematic electron density regions (e.g., fluorophenyl orientation), apply:

  • DFT-based geometry optimization to validate torsion angles.
  • Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O, π-π stacking) influencing packing .

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups to modulate sulfonamide interactions with target enzymes.
  • Ester hydrolysis : Convert methyl esters to carboxylic acids for enhanced solubility and metal-binding capacity.
  • SAR studies : Test derivatives against biological targets (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .

Q. How can intermolecular interactions in the crystal lattice be systematically analyzed?

Combine X-ray diffraction (e.g., Bruker APEX II CCD) with Mercury CSD software to visualize:

  • Hydrogen-bonding networks (e.g., N–H···O=S).
  • π-π stacking distances between fluorophenyl and benzene rings (typically 3.5–4.0 Å).
  • Van der Waals contacts contributing to lattice stability .

Q. How do computational methods predict the compound’s binding affinity to biological targets?

Perform molecular docking (AutoDock Vina) using crystallographic structures of target proteins (e.g., PPARδ). Key parameters:

  • Grid box : Centered on the active site (20 ų).
  • Scoring function : Analyze ΔG values (<−7.0 kcal/mol suggests strong binding).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How should contradictory biological activity data across studies be addressed?

  • Control experiments : Validate assay conditions (e.g., pH, co-solvents like DMSO ≤0.1%).
  • Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes.
  • Orthogonal assays : Confirm activity via SPR (binding kinetics) and cellular viability assays (MTT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

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